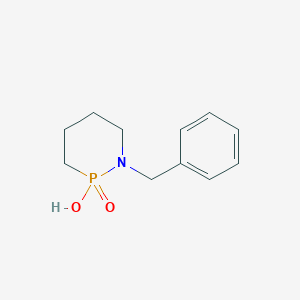![molecular formula C9H14ClNO B14504685 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride CAS No. 63515-61-7](/img/structure/B14504685.png)
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is a bicyclic compound that contains an ethynyl group and a quinuclidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol typically involves the reaction of quinuclidin-3-ol with an ethynylating agent under specific conditions. One common method involves the use of acetylene gas in the presence of a strong base, such as sodium amide, to introduce the ethynyl group onto the quinuclidin-3-ol scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce saturated alcohols .
Scientific Research Applications
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets. The ethynyl group and the quinuclidin-3-ol moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinol: A similar compound with a hydroxyl group but without the ethynyl group.
8-Azabicyclo[3.2.1]octane: A related bicyclic compound with a different ring structure.
Uniqueness
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
63515-61-7 |
|---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-9(11)7-10-5-3-8(9)4-6-10;/h1,8,11H,3-7H2;1H |
InChI Key |
QZPFWUXMSJOQAV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CN2CCC1CC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



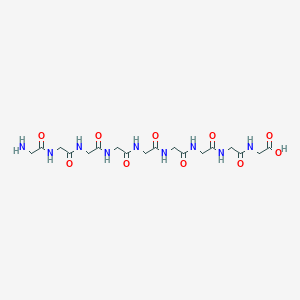
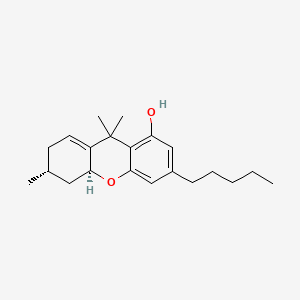




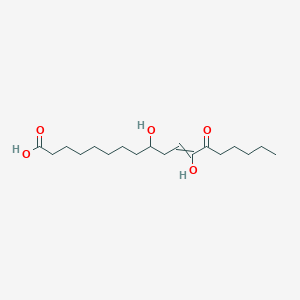


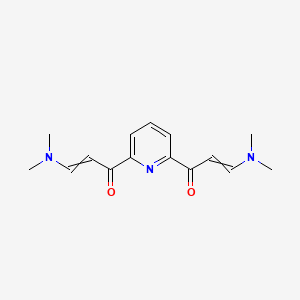
![[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol](/img/structure/B14504661.png)
![5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate](/img/structure/B14504671.png)
